

A Comparative Guide to Analytical Methods for Dolutegravir and Its Intermediates

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For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of validated analytical methods for the quantitative analysis of the anti-HIV drug Dolutegravir and its related substances. While specific validated methods for **Dolutegravir Intermediate-1** (CAS 1335210-23-5; IUPAC Name: 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid) are not extensively detailed in publicly available literature, the methods presented here for the final active pharmaceutical ingredient (API) and its impurities provide a robust starting point for the development and validation of analytical procedures for its intermediates. The principles and experimental conditions are often transferable with appropriate optimization.

The methods compared below are primarily based on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), which are widely used for their specificity, sensitivity, and accuracy in pharmaceutical analysis.

Comparison of Validated Analytical Methods

The following tables summarize the key performance parameters of various validated analytical methods for Dolutegravir and its related substances. These parameters are crucial for assessing the suitability of a method for its intended purpose, such as routine quality control, stability studies, or impurity profiling.

Table 1: HPLC Method Comparison



Parameter	Method 1	Method 2	Method 3
Stationary Phase	C8 (150 x 4.6 mm, 5μm)	Phenyl-Hexyl (250 x 4.6 mm, 5μm)[1]	ODS C18 (150 x 4.6 mm, 5μm)[2]
Mobile Phase	A: 0.1% TFA in WaterB: Methanol (Gradient)	45% Buffer (NaH2PO4 dihydrate & EDTA), 49% Methanol, 6% Acetonitrile (Isocratic) [1]	Acetonitrile:Water (pH 7.5) (80:20 v/v) (Isocratic)[2]
Flow Rate	1.0 mL/min	1.2 mL/min[1]	1.0 mL/min[2]
Detection (UV)	240 nm	258 nm[1]	260 nm[2]
Linearity Range	LOQ to 150% of spec.	-	5-35 μg/mL[2]
Correlation Coeff.	>0.998	>0.997[1]	-
Accuracy (% Recovery)	97% to 101%	80% to 120%[1]	-
Precision (%RSD)	<2.0%	<0.9% for peak area[1]	-

Table 2: UPLC Method Comparison



Parameter	Method 4	Method 5
Stationary Phase	SB C8 (100 x 3 mm, 1.8 μm)	Agilent XDB C18 (250 x 4.6 mm, 5μm)[3]
Mobile Phase	0.1% Orthophosphoric acid and Acetonitrile (55:45 v/v) (Isocratic)	0.1% Formic acid, 2mM Ammonium Formate in Water and Acetonitrile (30:70 v/v)[3]
Flow Rate	1.0 mL/min	0.5 mL/min[3]
Detection	UV at 260 nm	MS/MS[3]
Linearity Range	-	2-1000 ng/mL[3]
Correlation Coeff.	-	>0.99[3]
Accuracy (% Recovery)	99.04% - 99.79%	-
Precision (%RSD)	<2.0%	-

Experimental Protocols

Detailed methodologies are essential for replicating and adapting analytical methods. Below are summaries of the experimental protocols for the compared methods.

Method 1: Stability-Indicating RP-HPLC Method[1]

- Chromatographic System: HPLC with UV detector.
- Column: C8 (150 x 4.6 mm), 5μm particle size.
- Mobile Phase A: 0.1% Trifluoroacetic acid in water.
- Mobile Phase B: Methanol.
- Elution: Gradient.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 240 nm.



Sample Preparation: A stock solution of Dolutegravir (0.5 mg/mL) is prepared in a 50:50 (v/v) mixture of water and acetonitrile. Impurity stock solutions are prepared at a concentration of 0.1 mg/mL in the same diluent.

Method 2: RP-HPLC for Related Substances in Tablets[2]

- Chromatographic System: HPLC with a Photodiode Array (PDA) detector.
- Column: Phenyl-Hexyl (250 x 4.6 mm), 5µm particle size.
- Mobile Phase: A mixture of 45% buffer (containing sodium dihydrogen phosphate dihydrate and EDTA, adjusted to pH 2.5 with orthophosphoric acid), 49% methanol, and 6% acetonitrile.
- Elution: Isocratic.
- Flow Rate: 1.2 mL/min.
- Column Temperature: 35 °C.
- Detection Wavelength: 258 nm.
- Diluent: A 1:1 (v/v) mixture of 0.1M hydrochloric acid and acetonitrile.

Method 4: Stability-Indicating RP-UPLC Method[4]

- Chromatographic System: UPLC with UV detector.
- Column: SB C8 (100 x 3 mm), 1.8 μm particle size.
- Mobile Phase: A mixture of 0.1% orthophosphoric acid and acetonitrile in a 55:45 (v/v) ratio.
- Elution: Isocratic.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 260 nm.

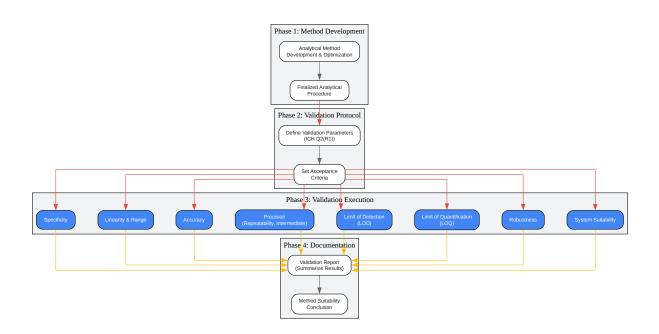


 Sample Preparation: For forced degradation studies, stressed samples were diluted to a target concentration of 50 μg/mL for Dolutegravir.

Visualization of Analytical Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method according to ICH guidelines, which would be applicable for an intermediate like **Dolutegravir intermediate-1**.





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Caption: Workflow for Analytical Method Validation.



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